N-(5-chloro-2-methoxyphenyl)[1,1'-biphenyl]-4-carboxamide
Description
N-(5-chloro-2-methoxyphenyl)[1,1'-biphenyl]-4-carboxamide is an organic compound with the molecular formula C20H16ClNO2 and a molecular weight of 337.8 g/mol It is a biphenyl derivative with a carboxamide group attached to the biphenyl ring and a chloro-methoxyphenyl group attached to the nitrogen atom of the carboxamide
Properties
Molecular Formula |
C20H16ClNO2 |
|---|---|
Molecular Weight |
337.8g/mol |
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-4-phenylbenzamide |
InChI |
InChI=1S/C20H16ClNO2/c1-24-19-12-11-17(21)13-18(19)22-20(23)16-9-7-15(8-10-16)14-5-3-2-4-6-14/h2-13H,1H3,(H,22,23) |
InChI Key |
BCSXZZNJVQELLP-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)[1,1'-biphenyl]-4-carboxamide typically involves the reaction of 5-chloro-2-methoxyaniline with biphenyl-4-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)[1,1'-biphenyl]-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in various substituted derivatives, depending on the nucleophile employed.
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)[1,1'-biphenyl]-4-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)[1,1'-biphenyl]-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloro-2-methoxyphenyl)benzamide
- N-(5-chloro-2-methoxyphenyl)phenylacetamide
- N-(5-chloro-2-methoxyphenyl)phenylpropionamide
Uniqueness
N-(5-chloro-2-methoxyphenyl)[1,1'-biphenyl]-4-carboxamide is unique due to its biphenyl structure, which imparts distinct chemical and physical properties compared to other similar compounds. The presence of the biphenyl ring enhances its stability and allows for diverse chemical modifications, making it a versatile compound for various applications .
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